molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2764518
CAS No.: 921823-52-1
M. Wt: 400.438
InChI Key: PWDBYKKHJGTOHT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound Its structure incorporates a pyrido[3,2-d]pyrimidine core, with functional groups that offer potential reactivity and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Substrate Preparation: : The synthesis begins with appropriate starting materials, such as substituted pyrimidine derivatives.

  • Formation of the Pyrido[3,2-d]pyrimidine Core: : This step often involves cyclization reactions under acidic or basic conditions, using catalysts to facilitate ring formation.

  • Phenethyl Group Introduction: : The phenethyl group is typically introduced via substitution reactions using reagents like phenethyl halides.

  • Final Acylation: : The N-phenylacetamide moiety is added through an acylation reaction, often using an appropriate acyl chloride and a base like triethylamine.

Industrial Production Methods

For large-scale production, automated synthetic setups are employed. Reaction conditions are optimized for yield and purity, and continuous flow reactors are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, forming oxidized products that might have different properties.

  • Reduction: : Reduction reactions may target specific functional groups, potentially modifying the activity or stability of the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromic acid.

  • Reduction: : Agents like lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Reagents such as halogenated phenyl derivatives or other electrophiles and nucleophiles.

Major Products

Products of these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with potential alterations in chemical behavior and properties.

Scientific Research Applications

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is utilized in a range of scientific domains:

  • Chemistry: : As a precursor for more complex molecules or as a reactant in organic synthesis.

  • Biology: : Investigated for its bioactivity, which may include enzyme inhibition or interaction with biological macromolecules.

  • Medicine: : Explored for potential therapeutic effects, possibly related to its structural similarity to biologically active compounds.

  • Industry: : Used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

This compound exerts its effects through several mechanisms:

  • Molecular Targets: : It may bind to specific proteins or nucleic acids, affecting their function.

  • Pathways Involved: : Involvement in cellular pathways, such as signal transduction or metabolic routes, altering cellular responses or activities.

Comparison with Similar Compounds

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is distinct from other similar compounds due to its unique substituents and the specific structure of its pyrido[3,2-d]pyrimidine core. Similar compounds might include:

  • 2-Phenyl-3,4-dihydropyrido[3,2-d]pyrimidines: : Differ in the nature or position of substituents.

  • Phenylacetamides: : Varying in the substituents on the aromatic ring or the amide linkage.

  • Other Dihydropyrimidines: : With different core modifications or additional functional groups.

Properties

CAS No.

921823-52-1

Molecular Formula

C23H20N4O3

Molecular Weight

400.438

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28)

InChI Key

PWDBYKKHJGTOHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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